Nickel(II) stearate

Catalog No.
S1895026
CAS No.
2223-95-2
M.F
C18H36NiO2
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) stearate

CAS Number

2223-95-2

Product Name

Nickel(II) stearate

IUPAC Name

nickel;octadecanoic acid

Molecular Formula

C18H36NiO2

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

YCUOAOZGZAIFKW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ni+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ni]

The exact mass of the compound Nickel(II) stearate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel(II) stearate is a metal-organic compound, or metallic soap, consisting of a nickel(II) center coordinated to two stearate anions.[1] It is supplied as a green powder that is insoluble in water but soluble in various nonpolar organic solvents, a key attribute for its use in formulations and homogeneous reaction systems.[1][2] This compound is primarily utilized as a precursor for synthesizing nickel-based catalysts and nanoparticles, and as a specialized additive, such as a lubricant or stabilizer, in polymer and rubber manufacturing.[1][3] Its long stearate chains confer distinct thermal and solubility properties that are critical for material selection in these applications.

Substituting Nickel(II) stearate with simpler inorganic salts like nickel acetate or chloride is often unfeasible due to profound differences in solubility and precursor performance. The long alkyl chains of the stearate ligand are essential for solubility in organic media, which is a prerequisite for its use in non-aqueous synthesis routes for nanoparticles and as a dispersible additive in polymers.[4] Furthermore, the choice of metal cation is not trivial; substituting with other metal stearates (e.g., copper, iron, or cobalt) directly alters the catalytic and electrochemical properties of the material, leading to different reaction kinetics and final product characteristics.[5][6] For instance, in catalytic combustion, the performance of metal stearates follows a distinct order (copper > iron > cobalt > nickel), making them functionally non-interchangeable for such applications.[5]

Superior Thermal Stability Compared to Other Metal Stearate Catalysts

Thermogravimetric analysis (TGA) shows that Nickel(II) stearate possesses significantly higher thermal stability compared to other common transition metal stearates. The main decomposition phase for Nickel(II) stearate occurs between 400–500°C. In contrast, cobalt and iron stearates show primary decomposition at a much lower temperature range of 300–370°C.[6]

Evidence DimensionPrimary Thermal Decomposition Range (TGA in air)
Target Compound Data400–500°C
Comparator Or BaselineCobalt(II) stearate: 300–370°C; Iron(II) stearate: 300–370°C
Quantified DifferenceUp to 100°C higher onset of primary decomposition compared to cobalt and iron stearates.
ConditionsThermogravimetric analysis (TGA) conducted in air, measuring weight loss as a function of temperature.

This higher thermal stability is critical for applications requiring controlled decomposition at elevated temperatures, such as in high-temperature lubricant formulations or as a stable precursor for nanoparticle synthesis where premature degradation is undesirable.

Defined Catalytic Performance in Hydrocarbon Oxidation vs. Other Metal Stearates

In the catalytic low-temperature combustion (LTC) of crude oil, a process relevant to enhanced oil recovery, the choice of metal stearate dictates the reaction's onset and peak temperatures. While copper stearate is the most active, significantly lowering onset temperature from 278°C to 227°C, Nickel(II) stearate demonstrates a distinct and more moderate catalytic effect compared to its peers. The established catalytic efficiency order is copper > iron > cobalt > nickel.[5][7]

Evidence DimensionCatalytic Efficiency Order in Low-Temperature Combustion
Target Compound DataRanked 4th in catalytic activity among the tested stearates.
Comparator Or BaselineCopper stearate (1st), Iron stearate (2nd), Cobalt stearate (3rd).
Quantified DifferenceDemonstrates a specific, predictable level of catalytic activity, making it suitable for processes where over-catalysis or excessively rapid reaction onset must be avoided.
ConditionsCatalytic effect on low-temperature combustion of crude oil in a porous medium thermo-effect cell (PMTEC).

For processes requiring a specific and controlled rate of oxidation rather than maximum catalytic activity, Nickel(II) stearate provides a predictable, less aggressive option, preventing potential runaway reactions that more active catalysts like copper stearate might induce.

Enables Synthesis of Specific Nanoparticle Morphologies Unattainable with Simpler Salts

The choice of nickel precursor is a key factor in controlling the morphology of synthesized nickel nanoparticles. Using Nickel(II) stearate as a precursor, in combination with other ligands, enables the formation of complex, anisotropic nanostructures such as nanorods, nanotripods, and nanokites.[8] In contrast, simpler precursors like nickel acetate tend to yield different, often more isotropic (e.g., spherical or polyhedral), nanoparticles under similar conditions, demonstrating the stearate ligand's critical role as a shape-directing agent.[8][9]

Evidence DimensionResulting Nanoparticle Morphologies
Target Compound DataEnables synthesis of anisotropic structures (nanorods, nanotripods, nanokites, etc.).
Comparator Or BaselineNickel(II) acetate: Typically yields polyhedral or branched nanoparticles.
Quantified DifferenceQualitative but significant difference in achievable nanoparticle geometry and anisotropy.
ConditionsColloidal synthesis in organic media under reducing conditions (e.g., H2 atmosphere).

For researchers and manufacturers developing advanced materials, using Nickel(II) stearate provides access to specific nanoparticle morphologies and their associated magnetic or catalytic properties, which cannot be reliably produced using more common, simpler nickel salts.

Precursor for High-Temperature Synthesis of Nickel-Based Nanomaterials

Due to its high thermal stability with decomposition occurring above 400°C, Nickel(II) stearate is the right choice for processes where the precursor must remain intact at intermediate temperatures before controlled, high-temperature conversion to nickel, nickel oxide, or nickel sulfide nanoparticles.[6][10] This prevents premature or uncontrolled particle formation that can occur with less stable precursors like cobalt or iron stearates.[6]

Shape-Control Agent in the Synthesis of Anisotropic Nickel Nanocrystals

When the primary goal is to produce nickel nanoparticles with specific, non-spherical shapes (e.g., rods, tripods) to leverage shape-dependent magnetic or catalytic properties, Nickel(II) stearate is a critical precursor. Its stearate ligand acts as a surface-capping and shape-directing agent, enabling morphologies not typically achieved with simpler salts like nickel acetate.[8]

Controlled-Rate Catalyst for High-Temperature Oxidation Processes

In applications such as in-situ combustion for oil recovery or specific chemical syntheses that require a moderated catalytic effect, Nickel(II) stearate is a suitable choice. It provides a predictable and less aggressive catalytic activity compared to copper or iron stearates, offering better process control and avoiding the risk of runaway reactions.[5][7]

Lubricant and Processing Aid in High-Temperature Polymer Formulations

The inherent lubricity of the stearate ligand combined with the high thermal stability of the nickel salt makes it a candidate for use as an internal lubricant or mold release agent in polymer systems processed at high temperatures. Its stability above 400°C ensures it does not degrade during processing steps where other metal soaps might fail.[6][11]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.206872 g/mol

Monoisotopic Mass

342.206872 g/mol

Heavy Atom Count

21

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2223-95-2

General Manufacturing Information

Octadecanoic acid, nickel(2+) salt (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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